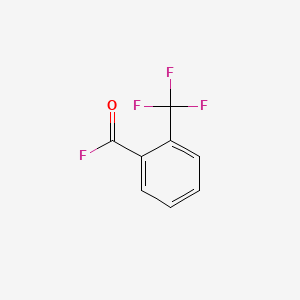

2-(Trifluoromethyl)benzoyl fluoride

Description

The exact mass of the compound 2-Trifluoromethylbenzoyl fluoride, 95% is 192.01982740 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)benzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOUKZPIUZZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185132 | |

| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-96-9 | |

| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26635ZC6GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Trifluoromethyl Benzoyl Fluoride

Deoxygenative Fluorination Approaches from Carboxylic Acid Precursors

The direct conversion of a carboxylic acid to an acyl fluoride is an attractive and increasingly utilized synthetic strategy, as it avoids the pre-functionalization step of forming an acyl chloride. beilstein-journals.orgresearchgate.net This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom.

Recent advancements have identified benzothiazolium salts as effective reagents for deoxygenative transformations. researchgate.netbeilstein-journals.org Specifically, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been demonstrated as a competent deoxyfluorinating agent for converting carboxylic acids directly into acyl fluorides. beilstein-journals.orgresearchgate.net

The reaction mechanism is believed to proceed via two potential pathways. In one pathway, the carboxylic acid activates the BT-SCF3 reagent. This activated species then reacts with another molecule of the acid to form the acyl fluoride, releasing carbonyl sulfide (B99878) (COS) gas in the process. researchgate.netchemistryviews.org This method is notable for its mild conditions and operational simplicity. researchgate.net Research has shown these reagents are capable of converting a range of carboxylic acids, and the protocol has been successfully applied to the synthesis of various amides, including dipeptides, in a one-pot procedure by reacting the in situ-generated acyl fluoride with an amine. researchgate.net

A diverse array of deoxyfluorinating agents has been developed to convert carboxylic acids to acyl fluorides, each with its own advantages. organic-chemistry.orgthieme-connect.com These reagents offer alternatives to traditional methods that might require harsh or toxic chemicals. researchgate.net

Commonly used sulfur-based reagents include (diethylamino)sulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and (diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E®). beilstein-journals.orgthieme-connect.com These reagents are known to be powerful deoxofluorinating agents that can convert carboxylic acids to their corresponding acyl fluorides in good to excellent yields. thieme-connect.com

Other notable reagents include:

(Me4N)SCF3 : A bench-stable, solid reagent that enables the efficient and selective transformation of both aliphatic and aromatic carboxylic acids to acyl fluorides at room temperature. chemistryviews.orgorganic-chemistry.org

Pentafluoropyridine (PFP) : A cheap, commercially available, and non-corrosive reagent that generates acyl fluorides from carboxylic acids under mild conditions through a presumed SNAr, deoxyfluorination sequence. nih.govacs.org

Cyanuric fluoride : An early and effective, though hazardous, reagent for this transformation. beilstein-journals.orgresearchgate.net

CpFluor : A bench-stable fluorinating reagent, 3,3-difluoro-1,2-diphenylcyclopropene, used for the efficient deoxyfluorination of various carboxylic acids under neutral conditions. organic-chemistry.org

The selection of the appropriate reagent often depends on the substrate's functional group tolerance and the desired reaction conditions.

Table 1: Selected Deoxyfluorinating Agents for Carboxylic Acids

| Reagent | Abbreviation / Name | Typical Conditions | Reference |

|---|---|---|---|

| (Diethylamino)sulfur trifluoride | DAST | Varies with substrate | beilstein-journals.orgthieme-connect.com |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Mild conditions | beilstein-journals.org |

| (Me4N)SCF3 | - | Room temperature, base- and additive-free | chemistryviews.orgorganic-chemistry.org |

| Pentafluoropyridine | PFP | Mild conditions | nih.govacs.org |

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | Neutral conditions | organic-chemistry.org |

Halogen Exchange Strategies for Acyl Fluoride Formation

Halogen exchange (Halex) is a traditional and reliable method for synthesizing acyl fluorides. This process typically involves the conversion of a more reactive acyl halide, such as an acyl chloride, using a fluoride salt. thieme-connect.comncert.nic.in

The most common precursor for this method is 2-(Trifluoromethyl)benzoyl chloride. This starting material is readily synthesized by reacting 2-(Trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), often under reflux conditions.

Once the 2-(Trifluoromethyl)benzoyl chloride is obtained, it is subjected to a fluorine-bromine or fluorine-chlorine exchange reaction. nih.gov This nucleophilic substitution replaces the chlorine atom with fluorine to yield the desired 2-(Trifluoromethyl)benzoyl fluoride.

The success of the halogen exchange reaction hinges on the choice of the fluorinating agent. A variety of metallic and alkali fluorides can be employed for this purpose. Historically, potassium fluoride (KF), potassium hydrogen fluoride, and potassium fluorosulfite were common choices. thieme-connect.com

Modern methods often utilize other metal fluorides to drive the reaction. The synthesis of alkyl fluorides is effectively accomplished by heating an alkyl chloride or bromide in the presence of a metallic fluoride such as silver(I) fluoride (AgF), mercury(I) fluoride (Hg₂F₂), cobalt(II) fluoride (CoF₂), or antimony(III) fluoride (SbF₃). ncert.nic.in The choice of reagent can be critical, and optimization is often required to achieve high yields. For instance, potassium fluoride is an inexpensive and safe fluoride source that has been used for the direct deoxyfluorination of carboxylic acids and can also be applied in halogen exchange reactions. rsc.org The precipitation of the resulting metal chloride (e.g., NaCl or KCl) in a suitable solvent like dry acetone (B3395972) can help drive the equilibrium towards the product, a principle that facilitates the forward reaction. ncert.nic.in

Table 2: Reagents for Halogen Exchange

| Fluoride Source | Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | Acyl Chloride | Anhydrous conditions | thieme-connect.com |

| Silver(I) Fluoride (AgF) | Acyl Chloride/Bromide | Heating in a suitable solvent | ncert.nic.in |

| Mercury(I) Fluoride (Hg₂F₂) | Acyl Chloride/Bromide | Heating | ncert.nic.in |

| Antimony(III) Fluoride (SbF₃) | Acyl Chloride/Bromide | Heating | ncert.nic.in |

Formation as a Co-Product or Intermediate in Complex Fluorination Reactions

In certain large-scale industrial processes, this compound may not be the intended final product but can emerge as a co-product or an intermediate. This typically occurs during the synthesis of related compounds where fluorinating agents are used.

For example, in the preparation of trifluoromethylbenzoyl chlorides from trichloromethylbenzoyl chlorides using hydrogen fluoride (HF), over-fluorination can occur. googleapis.com This side reaction leads to the formation of trifluoromethylbenzoyl fluoride. In such cases, the fluoride is not isolated as the final product but is instead converted back to the desired trifluoromethylbenzoyl chloride. This can be achieved through a halogen exchange reaction in the presence of a halogen transfer catalyst, by reacting it with the trichloromethylbenzoyl chloride starting material. googleapis.com This demonstrates its role as a transient intermediate in a larger industrial cycle, where it is formed and consumed in situ to arrive at the final product.

Compound Index

Emerging and Green Chemistry Approaches to Synthesis

The synthesis of acyl fluorides, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods often rely on hazardous reagents and produce substantial waste. In response, researchers are exploring innovative methodologies that offer improved safety, efficiency, and sustainability. These emerging techniques include electrochemical synthesis, flow chemistry, the development of novel fluorinating agents, photocatalysis, and biocatalysis, all aimed at creating more environmentally benign pathways to valuable chemical intermediates.

Electrochemical Synthesis

Electrochemical methods represent a promising green alternative for fluorination reactions. acs.org By using electricity to drive chemical transformations, these methods can circumvent the need for hazardous and expensive chemical oxidants and fluorinating agents. acs.orgchinesechemsoc.org The process typically involves the electrolysis of a solution containing the substrate and a fluoride ion source in an undivided or divided electrochemical cell. chinesechemsoc.org

Recent advancements have demonstrated the electrochemical synthesis of various sulfonimidoyl fluorides from stable sulfinamide precursors, showcasing the versatility of this approach. chinesechemsoc.org In a typical setup, constant-current electrolysis is performed using a carbon anode and a platinum cathode, with a fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) acting as both the fluorinating agent and the electrolyte. chinesechemsoc.org This strategy avoids unstable intermediates and harsh reagents, aligning with green chemistry principles. chinesechemsoc.org While not yet specifically detailed for this compound, the successful electrosynthesis of other acyl fluorides and related compounds suggests its potential applicability. researchgate.net The development of 3D-printed electrochemical cells offers a pathway to making this technology more accessible and cost-effective. researchgate.net

Table 1: Representative Conditions for Electrochemical Synthesis of Acyl-Related Fluorides

| Substrate Type | Anode/Cathode | Fluoride Source/Electrolyte | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| N-(phenylsulfinyl)benzamide | Carbon felt / Platinum plate | Et3N·3HF | Dichloroethane (DCE) | Constant current (18 mA), rt, 2 h | 80% | chinesechemsoc.org |

This table is illustrative of electrochemical fluorination and may not directly represent the synthesis of this compound.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and scalability. These benefits are particularly relevant for reactions involving hazardous reagents or intermediates. beilstein-journals.org

The in-flow generation and immediate use of toxic or reactive gases is a key application of this technology. acs.org For instance, thionyl fluoride (SOF₂), a highly effective reagent for converting carboxylic acids to acyl fluorides, can be safely generated in a microfluidic reactor from inexpensive commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). The gaseous SOF₂ is then directly introduced into a stream containing the carboxylic acid, leading to rapid and efficient formation of the acyl fluoride. acs.org This "in-flow" approach minimizes operator exposure to the hazardous gas and allows for precise stoichiometric control. acs.org A streamlined, multi-module flow setup can even accommodate the subsequent reaction of the generated acyl fluoride with a nucleophile, creating a continuous process for synthesizing more complex molecules. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Selected Reactions

| Reaction Type | Batch Conditions | Batch Outcome | Flow Conditions | Flow Outcome | Reference |

|---|---|---|---|---|---|

| Aldol (B89426) Reaction | 40 hours | - | 20 minutes | Marked rate increase | beilstein-journals.org |

| Swern Oxidation | Trifluoroacetic acid-promoted | 49% desired product, 50% side product | Trifluoroacetic acid-promoted | 91% desired product, 8% side product | beilstein-journals.org |

This table highlights the general advantages of flow chemistry.

Advanced Fluorinating Agents

The development of novel, safer, and more efficient fluorinating agents is central to modern organofluorine chemistry. dovepress.com Traditional reagents can be hazardous, limiting their application. dovepress.com Recent research has focused on creating reagents that can directly convert carboxylic acids into acyl fluorides under mild conditions.

Another green chemistry breakthrough is the development of a stable, non-hygroscopic quaternary ammonium-based fluorinating reagent, R₄NF(HFIP)₃, synthesized from inexpensive potassium fluoride (KF) and tetrabutylammonium (B224687) bromide (Bu₄NBr) in the presence of hexafluoroisopropanol (HFIP). bioengineer.org This reagent overcomes the low solubility of KF and the high hygroscopicity of other quaternary ammonium (B1175870) fluorides, making it a more practical and sustainable option for fluorination reactions. bioengineer.org

Table 3: Examples of Advanced Fluorinating Reagents for Acyl Fluoride Synthesis

| Reagent | Precursor | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Thionyl Chloride (SOCl₂) + Fluoride Salt | Generated ex situ or in-flow; mild conditions, short reaction times. | 55-98% | nih.gov |

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | Carboxylic Acids | Direct deoxyfluorination; mild, one-pot potential. | 80-97% (NMR Yields) | beilstein-journals.org |

Photocatalytic Methods

Photocatalysis, which uses light to drive chemical reactions, is an emerging green strategy. It often allows for reactions to occur under mild conditions with high selectivity. A recently developed method demonstrates the direct synthesis of acyl fluorides from aldehydes via a C(sp²)–H fluorination reaction. rsc.org This process utilizes an inexpensive photocatalyst, sodium decatungstate, in conjunction with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI). This convenient strategy enables the direct conversion of both aliphatic and aromatic aldehydes into their corresponding acylating agents, representing an atom-economical alternative to the traditional deoxyfluorination of carboxylic acids. rsc.org

Biocatalysis

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions, such as in aqueous media at mild temperatures. nih.gov While the direct biocatalytic synthesis of this compound has not been extensively reported, related research indicates significant potential. For instance, lipases like Candida antarctica Lipase B (CaL-B) have been successfully used to synthesize benzoyl amides from ethyl esters in green solvents like tert-amyl alcohol. nih.gov Furthermore, engineered enzymes have been used to perform asymmetric aldol reactions with fluorinated donors, demonstrating the capability of biocatalysts to construct complex molecules containing C-F bonds. nih.gov The application of enzymes for the direct fluorination or synthesis of acyl fluorides from carboxylic acids remains a promising and largely unexplored frontier in green chemistry.

Nucleophilic Acylation Reactions

As an acyl fluoride, the compound is a potent acylating agent, participating in a variety of nucleophilic acyl substitution reactions. beilstein-journals.orgbeilstein-journals.org Acyl fluorides, in general, strike a balance between reactivity and stability; they are more stable towards hydrolysis than their acyl chloride counterparts but are sufficiently reactive for acylation processes. beilstein-journals.orgbeilstein-journals.org This reactivity is harnessed in the formation of amides, esters, and other carbonyl derivatives.

This compound readily undergoes nucleophilic substitution with primary and secondary amines to form the corresponding 2-(trifluoromethyl)benzamides. The reaction typically proceeds under mild conditions, often at room temperature in an inert solvent, and can achieve high yields, particularly with aliphatic amines. The process involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon, followed by the elimination of a fluoride ion.

In the context of peptide synthesis, acyl fluorides are recognized as effective coupling reagents. bachem.com The use of amino acid fluorides, generated in situ, is a well-established method for forming peptide bonds, especially for sterically hindered amino acids. bachem.comgoogle.com While direct use of this compound is for introducing a specific chemical moiety rather than coupling amino acids, the underlying principles of reactivity are analogous. The high electrophilicity of the carbonyl carbon facilitates the formation of the amide (peptide) bond. google.comwpmucdn.com Acyl fluoride-mediated couplings are noted for proceeding with fewer side reactions and minimal racemization at the α-carbon of the amino acid, a critical factor in peptide synthesis. beilstein-journals.orgbeilstein-journals.org

Table 1: Amide Formation from this compound

| Reactant | Conditions | Product | Yield | Reference |

|---|

The chemical behavior of this compound in acylation reactions is significantly influenced by its structure.

Chemoselectivity : The high reactivity of the acyl fluoride group allows for selective acylation of stronger nucleophiles (like amines) in the presence of weaker ones (like alcohols), although base catalysis can promote esterification. The primary challenge in its use is managing its reactivity to avoid unwanted side reactions, sometimes necessitating the use of protective group strategies for multifunctional molecules.

Stereocontrol : A key advantage of using acyl fluorides in coupling reactions, particularly in peptide synthesis, is the high degree of stereocontrol. beilstein-journals.orgbeilstein-journals.org Reactions involving chiral nucleophiles generally proceed with little to no racemization. This is attributed to the nature of the fluoride leaving group and the reaction mechanism, which disfavors the formation of symmetric intermediates like ketenes that can lead to loss of stereochemical integrity. beilstein-journals.orgbeilstein-journals.org However, the steric hindrance imposed by the bulky trifluoromethyl group at the ortho position can reduce reaction efficiency compared to its para-substituted isomer, 4-(trifluoromethyl)benzoyl fluoride.

Deoxyfluorination to Trifluoromethylated Arenes

A significant transformation involving acyl fluorides is their conversion into trifluoromethyl groups. This deoxyfluorination process is a powerful tool for introducing the CF₃ moiety, which is highly sought after in pharmaceutical and agrochemical design. nih.gov

A recently developed and efficient method for the deoxyfluorination of acyl fluorides utilizes a combination of FLUOLEAD® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) and Olah's reagent (a pyridine-hydrogen fluoride complex, nHF·pyridine). nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org This protocol effectively converts a range of aryloyl fluorides, including derivatives like this compound, into their corresponding trifluoromethylarenes under solvent-free conditions at elevated temperatures (e.g., 70 °C). nih.govresearchgate.net

The proposed mechanism involves the activation of FLUOLEAD® by the hydrogen fluoride in Olah's reagent. nih.govbeilstein-journals.org This activated species is then attacked by the carbonyl oxygen of the acyl fluoride. A subsequent cascade of events leads to the substitution of the carbonyl oxygen with two fluorine atoms, ultimately furnishing the trifluoromethyl product. nih.govbeilstein-journals.org This method is noted for its high efficiency and broad applicability. researchgate.netbeilstein-journals.org

The deoxyfluorination of acyl fluorides using the FLUOLEAD®/Olah's reagent system has demonstrated a broad substrate scope with good to excellent yields. nih.govbeilstein-journals.org

The reaction tolerates a variety of functional groups and substitution patterns on the aromatic ring. Phenyl substrates with bromo, butyl, and methyl groups, as well as multi-substituted rings, have been successfully converted. nih.govbeilstein-journals.org The method is also applicable to heteroaromatic, aliphatic, and vinylic acyl fluorides, and has been successfully applied to drug-like molecules. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Substrate Scope for Deoxyfluorination of Acyl Fluorides using FLUOLEAD®/Olah's Reagent

| Substrate (Acyl Fluoride) | Product (CF₃ Compound) | Yield (%) | Reference |

|---|---|---|---|

| [1,1'-Biphenyl]-4-carbonyl fluoride | 4-(Trifluoromethyl)-1,1'-biphenyl | 99 | beilstein-journals.org |

| 4-Bromobenzoyl fluoride | 1-Bromo-4-(trifluoromethyl)benzene | 89 | nih.gov |

| 4-Butylbenzoyl fluoride | 1-Butyl-4-(trifluoromethyl)benzene | 54 | nih.gov |

| Benzoyl fluoride | Trifluoromethylbenzene | 99 | nih.gov |

| 2-Naphthoyl fluoride | 2-(Trifluoromethyl)naphthalene | 99 | nih.gov |

| 2-Thiophenecarbonyl fluoride | 2-(Trifluoromethyl)thiophene | 93 | nih.gov |

| Probenecid derivative | Probenecid-CF₃ | 97 | beilstein-journals.org |

A primary limitation of this transformation can be the high volatility of some of the resulting trifluoromethyl products, which may lead to lower isolated yields compared to the yields determined by NMR spectroscopy. beilstein-journals.org Additionally, certain substrates, such as the acyl fluoride of febuxostat, may require higher reaction temperatures to achieve good conversion. beilstein-journals.orgbeilstein-journals.org

Role as a Key Intermediate in Defluorination Pathways of Related Compounds

This compound can serve as a crucial, often transient, intermediate in the transformation of other functional groups, particularly carboxylic acids, into trifluoromethylarenes. For instance, the conversion of carboxylic acids to trifluoromethyl groups using reagents like sulfur tetrafluoride (SF₄) or phenylsulfur trifluoride (PhSF₃) is believed to proceed via an acyl fluoride intermediate. beilstein-journals.orgresearchgate.net

Research has shown that the transformation consists of two essential steps: the initial conversion of the carboxylic acid to the acyl fluoride, followed by the deoxyfluorination of the acyl fluoride to the trifluoromethyl compound. beilstein-journals.org It was noted that with PhSF₃, the direct conversion of an isolated acyl fluoride to the trifluoromethyl product did not proceed efficiently. beilstein-journals.org The success of the one-pot reaction from the carboxylic acid is dependent on the hydrogen fluoride (HF) generated during the initial formation of the acyl fluoride, which is critical for the subsequent deoxyfluorination step. beilstein-journals.org This highlights the role of this compound not just as a starting material but as a pivotal, mechanistically significant intermediate in certain defluorination pathways.

Mechanistic Studies of Trifluoromethylphenol Hydrolysis and Defluorination

The study of this compound's reactivity is closely related to the hydrolysis and defluorination of trifluoromethylphenols (TFMPs), which are known environmental transformation products of certain pharmaceuticals and agrochemicals. rsc.orgrsc.org Research into the hydrolysis of 2-trifluoromethylphenol at neutral pH and mild temperatures (34°C to 69°C) shows a consecutive liberation of fluoride anions, ultimately yielding salicylic (B10762653) acid. nih.gov This complete defluorination process is energetically favorable due to the hydration of the released fluoride anions. nih.gov

Mechanistic investigations, supported by both experimental data and density functional theory (DFT) calculations, suggest that the defluorination proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org The critical steps are:

Deprotonation: The phenolic proton is removed, forming a phenolate (B1203915) anion. This step is crucial, as the reaction does not proceed without it. rsc.org

Intermediate Formation: The elimination of the first fluoride ion forms a reactive electrophilic α,β-unsaturated ketone intermediate. rsc.org

Rapid Subsequent Defluorination: This intermediate immediately undergoes further reactions, leading to the elimination of the second and third fluoride ions to form the final hydroxybenzoic acid product. rsc.org

| Hydrolysis Parameter | Finding for 2-Trifluoromethylphenol | Source |

| Reaction Product | Salicylic Acid and Fluoride Anions | nih.gov |

| Proposed Mechanism | E1cb (β-elimination) | rsc.orgrsc.org |

| Rate-Limiting Step | First C-F bond cleavage | nih.gov |

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ | nih.gov |

| Half-life (pH 7.4, 37°C) | 6.9 hours | nih.gov |

Intermediacy in Broader Environmental Fluorine Cycling

The degradation of organofluorine compounds like this compound and its derivatives is an important component of the broader environmental fluorine cycle. wikipedia.orgresearchgate.net The fluorine cycle describes the movement of fluorine through the Earth's lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org While fluorine is abundant in the Earth's crust, its mobilization occurs through natural weathering and significant anthropogenic activities, including the release of industrial chemicals. wikipedia.orgresearchgate.net

The exceptional strength of the carbon-fluorine bond often makes synthetic organofluorine compounds persistent in the environment. wikipedia.orgnih.gov However, compounds like 2-trifluoromethylphenol demonstrate that under certain, environmentally relevant aqueous conditions, this bond can be broken. rsc.orgrsc.orgnih.gov The hydrolysis and complete defluorination of such compounds represent a pathway by which organically bound fluorine is converted into inorganic fluoride ions. nih.govnumberanalytics.com This process contributes to the flux of dissolved fluoride in natural waters, which are a key part of the global fluorine cycle. researchgate.netnumberanalytics.com

The environmental fate of these compounds is a subject of concern, as partially metabolized products could be more toxic than the parent compound. nih.gov Furthermore, the breakdown of trifluoromethyl groups can lead to the formation of persistent pollutants like trifluoroacetic acid (TFA). rsc.org Understanding the mechanisms and rates of defluorination is therefore crucial for assessing the environmental impact of the increasing number of fluorinated pharmaceuticals, agrochemicals, and industrial materials. nih.govsocietechimiquedefrance.fr

Electrophilic Transformations and C-F Bond Activation

Beyond its environmental relevance, this compound is a substrate for powerful chemical transformations involving electrophile generation and the activation of strong C-F bonds.

Reactions under Brønsted Superacidic Conditions Leading to Acylium Species

In the presence of Brønsted superacids such as trifluoromethanesulfonic acid, trifluoromethyl-substituted arenes undergo reactions that suggest the formation of highly reactive electrophiles. nih.gov For this compound, these conditions would lead to the generation of an acylium cation. The proposed mechanism involves the protonation of one of the fluorine atoms on the trifluoromethyl group, followed by the loss of a molecule of hydrogen fluoride (HF) to form a benzylic carbocation. nih.gov This carbocation can then react further to form the carbonyl group of the acylium ion. nih.gov

Separately, the reaction of benzoyl fluoride with a strong Lewis acid is known to cause a significant increase in electrical conductivity, which is attributed to fluoride abstraction and the formation of the benzoacylium cation. nih.gov These acylium ions are potent electrophiles, capable of participating in reactions such as Friedel-Crafts acylations. nih.govnih.gov

Selective Fluoride Substitution within the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered stable, but recent advances in synthetic chemistry have provided methods for the selective activation and functionalization of a single C-F bond within this moiety. nih.govrsc.org This transformation is highly valuable as it allows for the diversification of readily available trifluoromethyl arenes into difluoroalkyl compounds (ArCF₂R), which are important motifs in medicinal chemistry. rsc.orgnih.gov

Achieving this selectivity is challenging due to the exceptional strength of C-F bonds, which increases with the number of fluorine atoms on the carbon. rsc.orgresearchgate.net Several catalytic methods have been developed to overcome this hurdle:

Transition Metal Catalysis: A combination of palladium and copper catalysts has been shown to selectively reduce ArCF₃ to ArCF₂H under relatively mild conditions. rsc.org

Photoredox Catalysis: Merging visible-light photoredox catalysis with Lewis acid activation enables the selective single C(sp³)–F functionalization of trifluoromethylarenes. nih.gov

Electrochemical Methods: An electrochemical approach using in situ generated silyl (B83357) cations can mediate fluoride abstraction to achieve trihydrodefluorination (e-THDF), converting trifluoromethyl arenes to the corresponding methyl arenes. rsc.org

These methodologies provide pathways to selectively substitute one fluoride atom in the trifluoromethyl group of this compound, opening avenues to novel fluorinated building blocks.

Conversion to Structurally Related Fluorinated Aromatic Intermediates

This compound serves as a precursor for other valuable fluorinated intermediates, expanding its utility in organic synthesis.

Pathways to 2-(Trifluoromethyl)phenyl Carbamic Fluorides

A direct synthetic route to 2-(trifluoromethyl)phenyl carbamic fluoride has been developed, highlighting its role as a useful chemical intermediate for producing aromatic amines like 2-(trifluoromethyl)-benzenamine. google.com One patented method describes a two-step process:

Reaction: 1-Isocyanato-2-(trichloromethyl)-benzene is reacted with hydrogen fluoride to produce an N-(trifluoromethyl)-anthraniloyl fluoride intermediate. google.com

Isomerization: This intermediate is then isomerized in the presence of excess hydrogen fluoride at temperatures between -10°C and 150°C to yield the final product, 2-(trifluoromethyl)phenyl carbamic fluoride. google.com

Synthetic Routes to 2-(Trifluoromethyl)benzaldehyde (B1295035) Derivatives

The transformation of this compound into 2-(trifluoromethyl)benzaldehyde is a significant reaction, as it converts a relatively stable acyl halide into a versatile aldehyde intermediate. This reduction can be achieved through several synthetic strategies, most notably via palladium-catalyzed reactions.

One prominent method for the reduction of acyl fluorides to their corresponding aldehydes involves a palladium-catalyzed hydrosilylation reaction. acs.org This approach offers a mild and selective pathway for the conversion. The general transformation is depicted in the scheme below:

Scheme 1: General Reaction for the Reduction of this compound

Detailed research has explored the efficacy of various palladium catalysts and silane (B1218182) reagents in the reduction of acyl fluorides. acs.org While the specific application to this compound is a direct extension of these established methods, the electronic properties of the trifluoromethyl group can influence the reaction kinetics and efficiency.

A key development in this area is the use of a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with triethylsilane (Et₃SiH) as the reducing agent. acs.org The choice of ligand is crucial in directing the reaction towards the desired aldehyde product and preventing over-reduction or decarbonylation. acs.org For the selective formation of aldehydes, tricyclohexylphosphine (B42057) (PCy₃) has been identified as an effective ligand. acs.org

The proposed reaction conditions for the synthesis of 2-(trifluoromethyl)benzaldehyde from this compound are summarized in the table below, based on analogous transformations. acs.org

Table 1: Proposed Reaction Conditions for the Synthesis of 2-(Trifluoromethyl)benzaldehyde

| Parameter | Condition | Reference |

| Catalyst | Palladium(II) acetate [Pd(OAc)₂] | acs.org |

| Ligand | Tricyclohexylphosphine (PCy₃) | acs.org |

| Reducing Agent | Triethylsilane (Et₃SiH) | acs.org |

| Solvent | Toluene | acs.org |

| Temperature | 80 °C | acs.org |

| Reaction Time | Typically several hours | acs.org |

The mechanism of this transformation is believed to involve the oxidative addition of the acyl fluoride to the palladium(0) complex, which is generated in situ. This is followed by a transmetalation with the silane and subsequent reductive elimination to yield the aldehyde product and regenerate the catalyst.

Alternative approaches for the reduction of acyl halides to aldehydes, such as the Rosenmund reduction, are well-established for acyl chlorides. wikipedia.org This method typically employs a palladium on barium sulfate (B86663) catalyst (Rosenmund catalyst) and hydrogen gas. wikipedia.org However, the direct application of the Rosenmund reduction to acyl fluorides is less common. The use of hydrosilanes with a palladium catalyst provides an efficient and milder alternative for this transformation. organic-chemistry.org

It is important to note that while the hydrolysis of related compounds like o-trifluoromethyl benzal fluoride can yield 2-(trifluoromethyl)benzaldehyde, this proceeds through a different reaction pathway and starts from a different class of compound. google.comgoogle.com

The Pervasive Role of Trifluoromethylated Compounds in Advanced Materials and Bioactive Molecules

The introduction of a trifluoromethyl (–CF3) group into an organic molecule can dramatically alter its physical and biological properties. nih.gov This small functional group is highly electronegative and lipophilic, characteristics that are highly sought after in drug design and materials science. wikipedia.orghovione.comtaylorandfrancis.com In medicinal chemistry, the –CF3 group is often used as a bioisostere for a methyl or chloro group. wikipedia.org Its presence can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, improve its binding affinity to target proteins through favorable electronic interactions, and increase its membrane permeability, which affects absorption and distribution in the body. nih.govhovione.comscilit.com

Historical Context and Current Research Trajectories for 2 Trifluoromethyl Benzoyl Fluoride

2-(Trifluoromethyl)benzoyl fluoride (B91410) itself is an organofluorine compound that combines the advantageous reactivity of an acyl fluoride with the potent electronic influence of an ortho-trifluoromethyl group. While the synthesis of simple acyl fluorides like benzoyl fluoride has been established for some time, often through halogen exchange from the corresponding acyl chloride, the specific trajectory of the trifluoromethylated version is tied to the broader rise of fluorination chemistry. orgsyn.org The preparation of 2-(trifluoromethyl)benzoyl fluoride can be achieved from precursors like 2-(trifluoromethyl)benzoic acid or its derivatives.

Current research leverages the unique properties of this compound. The ortho-trifluoromethyl group exerts a strong steric and electronic influence on the acyl fluoride moiety, modifying its reactivity in predictable ways. This makes it a valuable reagent in the synthesis of specialized molecules where precise control is needed. For instance, it is used as a precursor for creating novel pesticides and pharmaceuticals. Research has shown that derivatives of this compound can exhibit significant biological activity, including antimicrobial and enzyme-inhibiting properties. In one application, it was reacted with various amines to generate a library of pesticide candidates, with the trifluoromethyl group enhancing their biological efficacy. As chemists continue to explore the frontiers of organofluorine chemistry, the demand for and applications of precisely functionalized reagents like this compound are expected to grow, particularly in the creation of next-generation pharmaceuticals and advanced functional materials.

Compound Data

Below are tables detailing the properties and key compounds mentioned in this article.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Position of Functional Groups | Key Application |

|---|---|---|---|

| This compound | C8H4F4O | Ortho | Synthetic precursor |

| Fluoxetine | C17H18F3NO | Para | Antidepressant wikipedia.org |

| Celecoxib | C17H14F3N3O2S | Para | Anti-inflammatory wikipedia.org |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)benzoic acid |

| Acyl chlorides |

| Acyl fluorides |

| Benzoyl chloride |

| Benzoyl fluoride |

| Celecoxib |

| Fluoxetine |

An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. This important fluorinated building block can be prepared through several key methodologies, including the direct conversion of carboxylic acids, halogen exchange reactions, and its formation as a transient species in more complex fluorination processes. This article explores the primary synthetic routes, focusing on the reagents, mechanisms, and reaction conditions that enable its formation.

Mechanistic Investigations in 2 Trifluoromethyl Benzoyl Fluoride Chemistry

Elucidation of Deoxyfluorination Mechanisms

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a pivotal transformation in medicinal and agrochemical synthesis. While 2-(Trifluoromethyl)benzoyl fluoride (B91410) is not a direct deoxyfluorinating agent itself, its chemistry is intertwined with mechanistic pathways relevant to this transformation, often acting as a precursor or an intermediate.

The reactivity of fluorinated compounds in elimination reactions is heavily influenced by the exceptional strength of the C-F bond, making fluoride a poor leaving group compared to other halogens. siue.edu Consequently, the E1 and E2 mechanisms common for other haloalkanes are less likely. Instead, for many fluorinated compounds, an E1cb (Elimination Unimolecular conjugate Base) mechanism is operative. siue.edu This pathway involves the formation of a carbanion in the initial step, facilitated by the high electronegativity of fluorine which increases the acidity of β-hydrogens. siue.edu

In contexts relevant to benzoyl fluoride derivatives, such as the hydrolysis of trifluoromethylphenols, DFT (Density Functional Theory) calculations have shown that defluorination can proceed via an E1cb mechanism. This process is initiated by the deprotonation of a phenolate (B1203915), followed by a β-elimination step to expel a fluoride ion. Water molecules play a crucial role in stabilizing the intermediate and facilitating the elimination. After the initial loss of fluoride ions, a deprotonated benzoyl fluoride derivative can be generated, which subsequently reacts to eliminate the final fluoride ion.

The fluoride ion (F⁻) itself is a simple, monatomic anion with basic properties. drugbank.com In deoxyfluorination reactions, it acts as the nucleophile that displaces an activated hydroxyl group. brynmawr.edu In some catalytic cycles, benzoyl fluoride can act as a source of fluoride. For instance, in reactions where the direct use of highly corrosive hydrogen fluoride (HF) is not feasible, compounds like 2-(Trifluoromethyl)benzoyl fluoride can serve as latent sources of HF.

Acyl fluorides, including this compound, are valuable reactive intermediates for the synthesis of various carbonyl derivatives. Their high electrophilicity at the carbonyl carbon, enhanced by the electron-withdrawing nature of both the fluoride and the trifluoromethyl group, facilitates nucleophilic attack.

While direct studies characterizing thioester intermediates specifically from this compound are not extensively documented in the provided results, the general reactivity of acyl fluorides supports their formation. Modular flow chemistry systems have demonstrated that in situ-generated acyl fluorides can readily react with thiols to form the corresponding thioesters. acs.org This proceeds through a standard nucleophilic acyl substitution mechanism where the thiol attacks the carbonyl carbon, leading to the displacement of the fluoride leaving group.

Other key intermediates and related products in the chemistry of this compound include:

2-(Trifluoromethyl)benzoic acid: This is the product of hydrolysis, which can occur if trace moisture is present.

β-Trifluoromethylated alkyl aryl ketones: These can be synthesized using aroyl fluorides as the acyl precursor in combination with a trifluoromethyl source, proceeding through radical intermediates. researchgate.net

N-CH2F thiocarbamoyl fluorides: These have been utilized as versatile building blocks in synthetic chemistry, highlighting the utility of the thio- and fluoro-carbonyl functionalities. researchgate.net

Understanding C-F Bond Cleavage and Activation Processes

The activation and cleavage of C-F bonds are significant challenges in synthetic chemistry due to their high bond dissociation energy. rsc.org The trifluoromethyl (CF₃) group is particularly robust, with the C-F bonds becoming stronger and shorter with increased fluorination of the carbon atom. rsc.org

The reactivity of the benzotrifluoride (B45747) moiety is strongly influenced by substituents on the aromatic ring. These substituents affect both the light absorbance properties and the quantum yields of defluorination. acs.org Studies on the direct photolysis of benzotrifluoride derivatives have revealed key qualitative principles regarding substituent effects. acs.org

The proposed mechanism for photohydrolysis is a photo-SN2 reaction. acs.org In this mechanism, the presence of an electron-donating group (EDG) on the benzotrifluoride ring stabilizes the transition state, which has a partial positive charge on the benzylic carbon. acs.org This stabilization leads to an increased reaction rate and quantum yield. acs.org Conversely, electron-withdrawing groups (EWG) on the ring consistently slow down the defluorination process. acs.org The position of the substituent also exerts a strong effect on the hydrolysis rate of the CF₃ group. acs.org

Table 1: Influence of Substituent Type on Photodefluorination of Benzotrifluorides

| Substituent Type | Effect on Transition State | Effect on Reaction Rate |

|---|---|---|

| Electron-Donating Group (EDG) | Stabilization | Increases |

| Electron-Withdrawing Group (EWG) | Destabilization | Decreases |

Data derived from qualitative principles uncovered in photolysis studies. acs.org

Transition metals play a crucial role in activating C-F bonds. nih.govnih.gov Catalytic cycles often involve direct interaction between a metal center and the fluorine atom, which weakens the C-F bond and facilitates its cleavage. nih.gov

Several mechanistic strategies have been employed:

Oxidative Addition: Transition metals can insert into a C-F bond, a process that is a key step in many catalytic cycles. nih.gov

Lewis Acid Activation: Metal complexes can act as Lewis acids, coordinating to the fluorine atom and increasing the electrophilicity of the attached carbon, making it more susceptible to nucleophilic attack. A proposed mechanism for the hydrodefluorination of benzoyl fluoride involves the abstraction of the fluoride atom by a germylium cation ([Ph₃Ge]⁺), which generates a benzoyl cation intermediate.

Bimetallic Cooperativity: Combinations of metals can lead to enhanced catalytic activity. For instance, a combination of palladium and copper catalysts has been used for the selective activation of a single C-F bond in trifluoromethyl arenes, allowing for their reduction to difluoromethyl arenes. rsc.org In this system, the fate of the abstracted fluoride was found to be potassium fluoride (KF), formed from the reaction of silyl (B83357) fluoride with the base. rsc.org

Hydrogen Bond Donor Activation: While not involving direct metal-fluorine bonds, this related strategy uses protic sources like hexafluoroisopropanol (HFIP) to form hydrogen bonds with the fluorine atom, destabilizing the C-F bond and promoting ionization to a carbocation. nih.govbeilstein-journals.org

The interaction of fluoride with metal centers is a complex process. The formation of a metal-fluorine bond is often a critical step, but these bonds can be strong, polarized, and susceptible to hydrolysis, presenting challenges for catalyst turnover. nih.gov

Conformational Analysis and its Impact on Reaction Dynamics

The three-dimensional structure and conformational preferences of this compound have a significant impact on its reactivity and the dynamics of its reactions. The steric bulk and electronic properties of the ortho-trifluoromethyl group influence the orientation of the acyl fluoride moiety relative to the benzene (B151609) ring.

Conformational analysis of closely related 2-trifluoromethyl-substituted aromatic carbonyl compounds provides valuable insights. A study using the Lanthanide Induced Shift (LIS) technique on 2-trifluoromethylbenzaldehyde, a structural analogue of this compound, revealed that both the cis and trans conformers (referring to the relative orientation of the C=O and C-CF₃ bonds) are planar, with the trans form being predominant. scilit.com In contrast, the corresponding 2-trifluoromethylacetophenone exists in an orthogonal conformation, and the methyl 2-trifluoromethylbenzoate interconverts between two non-planar conformations. scilit.com This highlights the subtle interplay of steric and electronic factors in determining the preferred geometry.

Crystal structure analysis of the parent benzoyl fluoride shows two crystallographically independent molecules in the asymmetric unit, which exhibit slightly different C-F bond lengths due to different weak intermolecular contacts in the crystal lattice. nih.govresearchgate.net This observation underscores the molecule's structural flexibility and sensitivity to its environment. The planarity or non-planarity of the molecule affects the accessibility of the electrophilic carbonyl carbon and the C-F bonds of the trifluoromethyl group to incoming reagents or catalysts, thereby influencing reaction rates and selectivity.

Table 2: Conformational Data of 2-Trifluoromethyl Benzene Derivatives

| Compound | Conformation(s) | Predominant Conformer | Planarity |

|---|---|---|---|

| 2-Trifluoromethylbenzaldehyde | cis, trans | trans | Planar |

| 2-Trifluoromethylacetophenone | One conformation | N/A | Orthogonal |

| Methyl 2-trifluoromethylbenzoate | Two interconverting | trans | Non-planar |

Data from LIS analysis. scilit.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For organofluorine compounds like 2-(trifluoromethyl)benzoyl fluoride (B91410), multinuclear NMR, particularly ¹⁹F NMR, offers unparalleled insights into the molecule's constitution and behavior.

¹⁹F NMR for Reaction Monitoring, Yield Determination, and Mechanistic Probes

The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive handle for NMR spectroscopy. In the context of 2-(trifluoromethyl)benzoyl fluoride, ¹⁹F NMR is a powerful tool for real-time reaction monitoring. The distinct chemical shifts of the trifluoromethyl (-CF₃) group and the acyl fluoride (-COF) moiety allow for the unambiguous tracking of starting materials, intermediates, and final products.

For this compound, the chemical shift of the -CF₃ group is anticipated to be in the region of -60 to -65 ppm, a typical range for trifluoromethyl groups attached to an aromatic ring. The acyl fluoride fluorine is expected to resonate significantly further downfield, approximately in the range of +20 to +50 ppm relative to a standard like CFCl₃. This large chemical shift difference provides a clear spectral window to monitor reactions involving either of these functional groups.

Moreover, ¹⁹F NMR can be employed for quantitative analysis to determine reaction yields without the need for isolation of the product, by integrating the signals of the fluorine-containing species against a known internal standard. The coupling patterns, specifically the through-space and through-bond J-couplings between the fluorine nuclei and with neighboring protons, can also serve as critical mechanistic probes, offering insights into the stereochemistry and electronic environment of reaction intermediates and transition states.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -65 |

| -COF | +20 to +50 |

¹H, ¹³C, and Two-Dimensional NMR for Comprehensive Structural Elucidation

While ¹⁹F NMR is invaluable, a complete structural assignment of this compound relies on a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques.

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, typically between 7.5 and 8.5 ppm. The four protons on the benzene (B151609) ring will exhibit splitting due to both homo- and heteronuclear coupling with each other and with the fluorine atoms of the -CF₃ and -COF groups. The ortho, meta, and para protons will each have distinct chemical shifts and coupling constants, providing a detailed map of the substitution pattern.

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbon of the acyl fluoride is expected to be significantly deshielded, appearing in the range of 155-165 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms, typically in the region of 120-130 ppm. The aromatic carbons will show a range of chemical shifts, with those directly attached to or in close proximity to the electron-withdrawing -CF₃ and -COF groups being the most deshielded. Long-range carbon-fluorine couplings (²JCF, ³JCF) will provide further structural information.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. A COSY spectrum will reveal the ¹H-¹H coupling network within the aromatic ring, while an HSQC spectrum will correlate each proton with its directly attached carbon atom. Further connectivity information can be obtained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons over two or three bonds, helping to definitively link the aromatic ring to the carbonyl and trifluoromethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| C=O | 155 - 165 | d | ²JCF ≈ 20-30 |

| C-CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

| Aromatic-C | 125 - 140 | m | - |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Tracking

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. With its ability to measure mass with high accuracy (typically to within 5 ppm), HRMS can confirm the elemental composition of the molecular ion. For this compound (C₈H₄F₄O), the calculated exact mass of the molecular ion [M]⁺ is 192.0198 g/mol . An experimental HRMS measurement that matches this value provides definitive evidence for the compound's identity.

Furthermore, HRMS is a valuable tool for tracking the progress of reactions. By analyzing the mass spectra of reaction aliquots over time, one can identify the formation of products, the consumption of starting materials, and the presence of any intermediates or byproducts. The fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the assignments made by NMR spectroscopy.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₄F₄O]⁺ | 192.0198 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared Spectroscopy for Carbonyl Fluoride Functional Group Characterization

Infrared (IR) spectroscopy is particularly well-suited for the characterization of the carbonyl fluoride (-COF) functional group in this compound. The C=O stretching vibration in acyl fluorides gives rise to a strong and characteristic absorption band at a higher frequency compared to other carbonyl compounds due to the high electronegativity of the fluorine atom. For this compound, this stretching vibration is expected to appear in the region of 1800-1850 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the ortho-trifluoromethyl group.

In addition to the carbonyl stretch, the C-F stretching vibrations of both the acyl fluoride and the trifluoromethyl group will also be present in the IR spectrum, typically in the fingerprint region between 1000 and 1400 cm⁻¹. The presence and positions of these bands provide further confirmation of the compound's structure.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Acyl Fluoride) | Stretching | 1800 - 1850 |

| C-F (Acyl Fluoride) | Stretching | 1000 - 1100 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the intricate molecular characteristics of this compound. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular orbital analysis provide a theoretical framework to understand and predict its chemical behavior.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) is instrumental in modeling the reaction pathways of this compound. By employing functionals like B3LYP with basis sets such as 6-31G*, researchers can calculate the transition states for various reactions, including nucleophilic acyl substitution. These calculations help in predicting the regioselectivity of nucleophilic attacks on the carbonyl carbon.

The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the acyl fluoride. DFT calculations can quantify this effect on the activation energy barriers of reaction pathways. For instance, studies on similar fluorinated compounds have demonstrated that DFT can elucidate complex reaction mechanisms, such as the transformation of fluorotelomer sulfonates initiated by hydroxyl radicals. researchgate.net These computational models, often supported by experimental data, provide a detailed understanding of the step-by-step chemical processes. researchgate.net

Ab Initio Calculations for Electronic Structure, Protonation Energetics, and Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles of quantum mechanics, offer a high level of accuracy in determining the electronic structure of this compound. arxiv.orgaps.orgaps.org These methods, such as Hartree-Fock (HF) and coupled cluster (CCSD(T)), can be used to obtain a detailed picture of the electron distribution within the molecule. arxiv.orgresearchgate.net

The electronic structure analysis reveals how the trifluoromethyl group alters the electron density on the aromatic ring and the carbonyl group, which is crucial for understanding its reactivity. Furthermore, ab initio calculations can predict protonation energetics, identifying the most likely sites for protonation and the associated energy changes. This information is vital for understanding the compound's behavior in acidic or basic environments.

These computational methods are also employed to predict various spectroscopic parameters. For example, theoretical calculations can reproduce experimental UV/Vis and fluorescence spectra by determining the vertical excitation energies in the ground and first singlet excited states. nih.gov This predictive capability is essential for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net

Molecular Orbital Calculations for Conformational Preferences and Spin-Spin Coupling Analysis

Molecular orbital (MO) calculations provide valuable insights into the conformational preferences of this compound. researchgate.net The rotation around the C-C bond connecting the phenyl ring and the carbonyl group can lead to different conformers. MO theory, including methods like MINDO/3, can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

Studies on related benzyl (B1604629) fluoride derivatives have shown that the conformational preferences are influenced by a combination of steric and electronic effects. researchgate.netresearchgate.net For example, in 3,5-dichlorobenzyl fluoride, the C-F bond has been shown to prefer the plane of the benzene ring. researchgate.net

Furthermore, MO calculations are crucial for analyzing spin-spin coupling constants observed in NMR spectroscopy. rsc.org The through-space coupling between the fluorine nuclei of the trifluoromethyl group and nearby protons can be calculated and correlated with the molecular conformation. rsc.org Analysis of these coupling constants, such as the 4J fluorine-fluorine coupling, can provide detailed information about the dihedral angles and the proximity of different atoms in the molecule. researchgate.net

Applications of 2 Trifluoromethyl Benzoyl Fluoride As a Strategic Chemical Intermediate

Building Block in the Synthesis of Pharmaceutical Precursors

The introduction of a trifluoromethyl (CF3) group is a critical strategy in modern drug discovery, as it can significantly improve a drug candidate's metabolic stability, binding affinity, and bioavailability. sciencedaily.com 2-(Trifluoromethyl)benzoyl fluoride (B91410) serves as a key intermediate for incorporating the 2-(trifluoromethyl)benzoyl moiety into more complex molecules destined for pharmaceutical applications. The high reactivity of the acyl fluoride allows it to readily undergo reactions like acylation with amines or alcohols to form amides and esters, respectively. These products are often direct precursors to active pharmaceutical ingredients (APIs). For instance, compounds containing the trifluoromethyl benzamide structure are known to possess good biological activity and are widely applied in the field of medicine. google.com The use of acyl fluorides, in general, is advantageous in organic synthesis for introducing benzoyl groups into various compounds that serve as building blocks for pharmaceuticals. guidechem.com

Utility in the Production of Agrochemical Intermediates

Similar to the pharmaceutical sector, the agrochemical industry frequently utilizes fluorinated compounds to enhance the efficacy and stability of products like herbicides and pesticides. sciencedaily.com The 2-(trifluoromethyl)benzoyl fluoride scaffold is a valuable component in the synthesis of these agrochemical agents. The trifluoromethyl group is known to be a crucial component in many crop protection chemicals. researchgate.net The compound can be used to synthesize key intermediates for products that require the specific chemical properties imparted by the trifluoromethyl group. smolecule.com For example, derivatives of benzotrifluoride (B45747) are used to produce several types of herbicides. researchgate.net The reactivity of the acyl fluoride functional group allows for its incorporation into larger, more complex structures tailored for specific agrochemical activities. guidechem.com

Development of Complex Fluorinated (Hetero)cyclic Systems via Transformational Reactions

Fluorinated heterocyclic compounds are of significant interest in medicinal and agricultural science due to their unique biological activities. doi.orge-bookshelf.de this compound can serve as a precursor for constructing these complex systems. Acyl fluorides are known to participate in various transformational reactions. One notable example is the dual catalytic acyltrifluoromethylation of alkenes. In this process, an N-heterocyclic carbene (NHC) and a photoredox catalyst work in concert to facilitate a three-component reaction between an aroyl fluoride, an alkene, and a trifluoromethyl source like Langlois reagent (CF3SO2Na). researchgate.net This reaction yields β-trifluoromethylated alkyl aryl ketones, which are versatile intermediates for synthesizing more complex cyclic and heterocyclic structures. researchgate.net The ability to construct carbon-carbon bonds while introducing both an acyl and a trifluoromethyl group in a single step highlights the utility of this intermediate in building complex molecular architectures. researchgate.net

Table 1: Acyl Trifluoromethylation of Alkenes Using an Aroyl Fluoride

| Entry | Alkene Substrate | Aroyl Fluoride | Product (β-trifluoromethylated alkyl aryl ketone) | Yield |

| 1 | Styrene | Benzoyl fluoride | 3,3,3-Trifluoro-1,2-diphenylpropan-1-one | 75% |

| 2 | 4-Methylstyrene | Benzoyl fluoride | 3,3,3-Trifluoro-2-(p-tolyl)-1-phenylpropan-1-one | 78% |

| 3 | 4-Methoxystyrene | Benzoyl fluoride | 3,3,3-Trifluoro-2-(4-methoxyphenyl)-1-phenylpropan-1-one | 82% |

| 4 | Benzofuran | Benzoyl fluoride | 1-(2,3-Dihydrobenzofuran-3-yl)-2,2,2-trifluoroethan-1-one | 60% (anti-diastereomer) |

This table is based on a general reaction using benzoyl fluoride as the aroyl fluoride precursor, as reported in a study by the Studer group. The reaction demonstrates a powerful method for creating complex fluorinated systems. researchgate.net

Precursor for the Generation of Novel Fluoroalkylation Reagents

Beyond its direct incorporation into target molecules, this compound can act as a precursor for creating other reactive species. The field of fluoroalkylation is continuously seeking new and efficient reagents to introduce fluorinated motifs into organic molecules. The reactivity of the acyl fluoride can be harnessed to generate novel intermediates. For example, in the previously mentioned NHC/photoredox-catalyzed reaction, the aroyl fluoride acts as an acyl group donor in a process that ultimately attaches a CF3 group to a substrate. researchgate.net This demonstrates its role in facilitating trifluoromethylation reactions, effectively acting as a component in a system that generates a reactive trifluoromethylating agent in situ. The development of such methodologies is crucial for expanding the toolbox of synthetic chemists, enabling the creation of novel fluorinated compounds with potentially enhanced properties. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of key intermediates like 2-(trifluoromethyl)benzoyl fluoride (B91410). Current synthetic routes often rely on harsh reagents and produce significant waste, prompting the search for more environmentally friendly alternatives.

One of the primary goals is to replace traditional halogenating agents, such as thionyl chloride, with safer and less corrosive alternatives. Research into solid-supported reagents or enzymatic transformations could offer viable pathways. For instance, the use of immobilized fluorinating agents could simplify purification processes and minimize the generation of acidic byproducts.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, is a key area of investigation. These approaches aim to reduce the environmental footprint associated with volatile organic compounds (VOCs). A comparative analysis of current and potential future synthetic methods highlights the drive towards sustainability.

Table 1: Comparison of Synthetic Protocols for 2-(Trifluoromethyl)benzoyl Fluoride

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride | Solid-supported fluorinating agents, enzymatic fluorination |

| Solvent | Chlorinated solvents | Solvent-free, ionic liquids, supercritical CO2 |

| Byproducts | Acidic gases (e.g., HCl) | Recyclable catalysts, benign byproducts (e.g., water) |

| Energy Consumption | High-temperature reflux | Lower reaction temperatures, microwave-assisted synthesis |

The adoption of circular economy principles, where waste streams are valorized, also presents a promising research direction. Investigating the potential to recycle and reuse catalysts and solvents used in the synthesis of this compound will be crucial for developing truly sustainable industrial processes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for the production and functionalization of this compound is a vibrant area of research. The focus is on improving reaction selectivity, increasing efficiency, and enabling new types of chemical transformations.

For the synthesis of this compound, research is directed towards discovering catalysts that can operate under milder conditions and with higher turnover numbers. This includes the exploration of transition-metal catalysts, organocatalysts, and even biocatalysts. For example, developing a catalytic system that can directly convert 2-(trifluoromethyl)benzoic acid to the corresponding acyl fluoride without the need for stoichiometric activating agents would represent a significant advancement.

In the subsequent reactions of this compound, novel catalytic systems can unlock new synthetic possibilities. For instance, the use of photoredox catalysis could enable previously inaccessible radical reactions, allowing for the introduction of the 2-(trifluoromethyl)benzoyl group into a wider range of organic molecules under mild conditions. The development of enantioselective catalytic systems is another key goal, which would allow for the synthesis of chiral molecules with high optical purity, a critical requirement in the pharmaceutical industry.

Table 2: Potential Catalytic Systems for this compound Chemistry

| Catalysis Type | Potential Application | Advantages |

| Transition-Metal Catalysis | Cross-coupling reactions, C-H activation | High efficiency, broad substrate scope |

| Organocatalysis | Asymmetric synthesis, functional group transformations | Metal-free, often milder conditions |

| Photoredox Catalysis | Radical reactions, novel bond formations | Mild conditions, use of visible light |

| Biocatalysis | Enantioselective transformations | High selectivity, environmentally benign |

The design and screening of new ligands for metal-based catalysts will also play a crucial role in enhancing the performance of these systems. High-throughput screening techniques, combined with computational modeling, will accelerate the discovery of optimal catalyst-ligand combinations for specific applications.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of chemical syntheses into continuous flow and automated platforms is revolutionizing both academic research and industrial production. These technologies offer numerous advantages over traditional batch processes, including improved safety, better process control, higher reproducibility, and the potential for rapid optimization and scale-up.

For the synthesis of this compound, flow chemistry presents an opportunity to handle hazardous reagents, such as anhydrous hydrogen fluoride, in a more controlled and safer manner. The small reactor volumes and efficient heat and mass transfer in flow systems can mitigate the risks associated with highly exothermic or unstable reactions. Furthermore, the integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction parameters, leading to higher yields and purity.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives of this compound. By systematically varying reaction partners and conditions, these systems can rapidly generate libraries of compounds for screening in drug discovery or materials science applications. This high-throughput approach can significantly shorten the development timeline for new products.

Theoretical Prediction and Design of Unprecedented Reactivities and Transformations

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design, these methods can accelerate the discovery of new chemical transformations and the development of novel molecules.

For this compound, theoretical studies can elucidate the intricate details of its reactivity. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of its reactions, providing a deeper understanding of the factors that govern its reactivity and selectivity. This knowledge can then be used to design new catalysts or reaction conditions that favor desired outcomes.

Computational screening of virtual compound libraries is another powerful application of theoretical chemistry. By predicting the properties of hypothetical molecules derived from this compound, researchers can identify promising candidates for synthesis and experimental evaluation. This in silico approach can save significant time and resources compared to traditional trial-and-error methods.

Furthermore, theoretical predictions can inspire the exploration of unprecedented reactivities. For example, computational studies might suggest that under specific conditions, this compound could participate in novel cycloaddition or rearrangement reactions. These theoretical hypotheses can then be tested experimentally, potentially leading to the discovery of entirely new synthetic methodologies. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)benzoyl fluoride, and how can intermediates be purified?